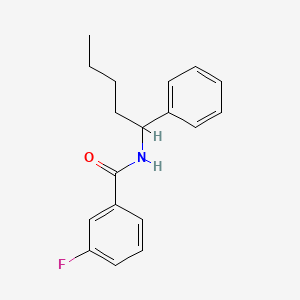

3-fluoro-N-(1-phenylpentyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Medicinal Chemistry

The benzamide scaffold is a cornerstone in the architecture of many biologically active molecules and approved pharmaceuticals. wikipedia.org This structural motif, consisting of a benzene (B151609) ring attached to an amide group, is prized for its ability to form hydrogen bonds and engage in various intermolecular interactions with biological targets. nih.gov Benzamide derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects. walshmedicalmedia.comresearchgate.net The versatility of the benzamide core allows for substitutions at various positions, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with specific enzymes or receptors. walshmedicalmedia.com This adaptability has made benzamides a frequent choice in the design of novel therapeutic agents. nih.gov

Overview of N-Substituted Benzamide Derivatives in Chemical Biology

N-substituted benzamide derivatives represent a large and diverse class of compounds with significant applications in chemical biology and drug discovery. nih.gov The substitution on the nitrogen atom of the benzamide core provides a key point of diversity for creating libraries of compounds with varied biological activities. walshmedicalmedia.com These derivatives have been investigated for a multitude of therapeutic applications, including as antitumor agents, anticonvulsants, and agents targeting G-protein coupled receptors. walshmedicalmedia.comnih.gov The nature of the N-substituent can dramatically influence the compound's three-dimensional structure and its ability to bind to specific biological targets. walshmedicalmedia.com For instance, the synthesis and evaluation of various N-substituted benzamides have led to the discovery of potent and selective inhibitors of enzymes like histone deacetylases (HDACs). nih.govresearchgate.net

Rationale for Researching 3-Fluoro-N-(1-phenylpentyl)benzamide

The rationale for investigating 3-fluoro-N-(1-phenylpentyl)benzamide stems from the convergence of the beneficial properties of its constituent parts. The benzamide scaffold provides a proven framework for biological activity. The fluorine atom at the 3-position of the benzoyl ring is expected to modulate the electronic properties of the ring and potentially enhance metabolic stability and binding affinity. The N-(1-phenylpentyl) substituent introduces a chiral center and a combination of aromatic and aliphatic features, which could lead to specific interactions with a biological target. The combination of these structural elements in a single molecule makes 3-fluoro-N-(1-phenylpentyl)benzamide a candidate for exploring novel pharmacological activities. While direct research on this specific compound is not extensively documented in publicly available literature, studies on structurally similar molecules, such as other fluorinated N-substituted benzamides, have shown promising biological activities, providing a strong impetus for its investigation. nih.govmdpi.com

Research Objectives and Scope for Comprehensive Academic Investigation

A comprehensive academic investigation of 3-fluoro-N-(1-phenylpentyl)benzamide would be centered around several key objectives. The primary goal would be to synthesize and characterize the compound, confirming its structure and purity through modern analytical techniques. Following this, a thorough evaluation of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, would be essential. The core of the research would involve screening the compound for a range of biological activities, guided by the known pharmacology of related benzamide and fluorinated compounds. This could include assays for anticancer, anti-inflammatory, or neurological activities. Should any significant activity be identified, further studies would aim to elucidate the mechanism of action, potentially through target identification and molecular modeling studies. The scope of such research would be to determine the potential of 3-fluoro-N-(1-phenylpentyl)benzamide as a lead compound for the development of new therapeutic agents.

Interactive Data Tables

Table 1: Representative Biological Activities of Benzamide Derivatives

| Compound Class | Example | Biological Activity |

| Antipsychotics | Amisulpride | Dopamine (B1211576) D2/D3 receptor antagonist |

| Antiemetics | Metoclopramide | Dopamine D2 receptor antagonist |

| Antiarrhythmics | Procainamide | Sodium channel blocker |

| HDAC Inhibitors | Entinostat (MS-275) | Anticancer |

| PARP Inhibitors | Olaparib | Anticancer |

Table 2: Impact of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Often Increased | C-F bond is stronger than C-H bond, blocking metabolic oxidation. mdpi.com |

| Lipophilicity | Can be Increased | Fluorine is lipophilic, which can enhance membrane permeability. benthamscience.com |

| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable interactions with protein targets. tandfonline.com |

| pKa | Can be Lowered | The strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-(1-phenylpentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO/c1-2-3-12-17(14-8-5-4-6-9-14)20-18(21)15-10-7-11-16(19)13-15/h4-11,13,17H,2-3,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUJVUBVQMLGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro N 1 Phenylpentyl Benzamide

Established Synthetic Routes for N-Acyl Benzamide (B126) Formation

The formation of the amide bond is a fundamental transformation in organic chemistry, and several well-established methods are applicable to the synthesis of 3-fluoro-N-(1-phenylpentyl)benzamide. The most common approach involves the coupling of a carboxylic acid derivative with an amine.

A prevalent method is the reaction of an acyl chloride with the desired amine. nih.govnist.gov In this case, 3-fluorobenzoyl chloride would be reacted with 1-phenylpentylamine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, direct coupling of 3-fluorobenzoic acid with 1-phenylpentylamine can be achieved using a variety of coupling reagents. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to activate the carboxylic acid. researchgate.net

Another established route is the reaction of esters with amines, a process known as aminolysis. While generally less reactive than acyl chlorides, methyl or ethyl esters of 3-fluorobenzoic acid can react with 1-phenylpentylamine, often requiring heat or catalysis to proceed efficiently.

A classic method, the Schotten-Baumann reaction, involves the reaction of an acyl chloride with an amine in a two-phase system, typically an organic solvent and an aqueous alkaline solution. This method could be applied to the reaction of 3-fluorobenzoyl chloride and 1-phenylpentylamine.

Novel and Efficient Synthetic Strategies for the Benzamide Core

Recent advancements in organic synthesis have led to the development of more efficient and milder methods for amide bond formation, which can be advantageous for the synthesis of complex molecules like 3-fluoro-N-(1-phenylpentyl)benzamide.

One-pot syntheses are gaining traction for their efficiency. For instance, a one-pot, four-component reaction has been reported for the synthesis of N-acylureas, which are structurally related to benzamides. preprints.org Similarly, protocols for the direct electrochemical amidation of α-ketoaldehydes and amines have been developed, offering a clean and mild alternative. nih.gov

The use of hypervalent iodine reagents, such as PhI(OAc)2, provides another modern approach to amide synthesis. These reagents can mediate the oxidative amidation of aldehydes or the rearrangement of amidines to form N-arylamides. nih.gov For example, a protocol involving the aza-Hofmann-type rearrangement of amidines mediated by PhINTs has been developed for the synthesis of N-arylamides. nih.gov

Furthermore, novel catalytic systems are continuously being explored. Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water offers a greener and safer alternative to traditional methods. sigmaaldrich.com The use of polyethylene (B3416737) glycol (PEG) as a reaction medium with carbodiimides has also been shown to efficiently promote amide bond formation at room temperature. doaj.org

Asymmetric and Stereoselective Synthesis of the 1-Phenylpentyl Moiety

The 1-phenylpentyl moiety in the target molecule contains a stereocenter, making its enantioselective synthesis crucial for accessing specific stereoisomers of 3-fluoro-N-(1-phenylpentyl)benzamide. Several strategies can be employed for this purpose.

Chiral Auxiliary Approaches

A widely used strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. nih.gov This auxiliary directs the stereochemical outcome of a reaction and is subsequently removed. For the synthesis of chiral amines like 1-phenylpentylamine, pseudoephedrine and pseudoephenamine have been used as effective chiral auxiliaries. mdpi.com These auxiliaries can be acylated and then alkylated, with the chiral auxiliary directing the approach of the electrophile. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amine. mdpi.com Another notable class of chiral auxiliaries are oxazolidinones, which can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions. nih.gov Camphorsultam is another classic chiral auxiliary that has been successfully employed in a variety of asymmetric transformations. nih.gov

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral catalysts can be used to control the stereochemistry of C-C bond-forming reactions. For instance, the enantioselective addition of organometallic reagents to imines is a powerful method for synthesizing chiral amines. Chiral ligands, often derived from amino alcohols or diamines, can be used in conjunction with metal catalysts to achieve high enantioselectivity. beilstein-journals.orggoogle.com Frustrated Lewis pairs (FLPs) have also emerged as a novel class of catalysts for metal-free asymmetric hydrogenations and other reactions.

Enantioselective Reductions and Derivatizations

The enantioselective reduction of a prochiral ketone, such as 1-phenyl-1-pentanone, is a direct route to chiral 1-phenylpentanol, which can then be converted to the amine. This reduction can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For example, alcohol dehydrogenases (ADHs) have been used for the enantioselective bioreduction of ketones.

Another powerful technique is the reductive amination of a ketone. Transaminases (TAs) are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. These biocatalytic methods are often performed under mild conditions and are environmentally friendly.

Kinetic resolution is another strategy to obtain enantiomerically pure amines. This involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopurified amine. Enzymatic methods, such as lipase-catalyzed acylation, are commonly used for the kinetic resolution of racemic amines. nih.gov

Optimization of Reaction Conditions and Yield for 3-Fluoro-N-(1-phenylpentyl)benzamide

The optimization of reaction conditions is critical to maximize the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, catalyst, and reagents.

For the coupling of 3-fluorobenzoic acid and 1-phenylpentylamine, a screening of different coupling reagents and bases would be necessary to identify the most effective combination. nih.gov The choice of solvent can also significantly impact the reaction rate and yield. Solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and toluene (B28343) are commonly used for amide bond formation.

In the case of using 3-fluorobenzoyl chloride, the reaction temperature and the stoichiometry of the amine and base are important variables. An excess of the amine can sometimes be used to act as both the nucleophile and the base.

For the asymmetric synthesis of the 1-phenylpentyl moiety, the optimization of catalyst loading, reaction time, and temperature is crucial to achieve high enantioselectivity and conversion. In biocatalytic methods, pH and buffer composition are also critical parameters to control.

Below are illustrative data tables showing potential optimization parameters for key reaction steps.

Table 1: Optimization of Amide Coupling Reaction

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC | - | DCM | 25 | 75 |

| 2 | EDC | DMAP | DMF | 25 | 85 |

| 3 | T3P | Pyridine | Toluene | 80 | 90 |

Table 2: Optimization of Asymmetric Reduction of 1-Phenyl-1-pentanone

| Entry | Catalyst/Enzyme | Ligand/Cofactor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | RuCl₂(PPh₃)₃ | (S)-BINAP | Methanol | 50 | >99 | 95 |

| 2 | ADH-A | NADPH | Buffer/IPA | 30 | 98 | >99 (R) |

| 3 | (S)-CBS | BH₃·SMe₂ | THF | -20 | 95 | 98 |

Green Chemistry Principles in the Synthesis of Fluorinated Benzamides

The application of green chemistry principles to the synthesis of fluorinated benzamides aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The direct catalytic amidation of a carboxylic acid and an amine, which produces water as the sole byproduct, is a cornerstone of this approach. catalyticamidation.infocatalyticamidation.info

Catalytic Systems and Atom Economy: Traditional amide synthesis often relies on stoichiometric activating agents like carbodiimides (EDC) or phosphonium (B103445) salts (PyBOP, HATU), which generate significant amounts of chemical waste. catalyticamidation.info Catalytic methods dramatically improve atom economy. Boron-based catalysts, such as simple boric acid or more complex borate (B1201080) esters and ortho-iodo arylboronic acids, have proven effective for direct amidation. ucl.ac.ukcatalyticamidation.info These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions than uncatalyzed thermal condensation. ucl.ac.uk Group IV metals, particularly moisture-tolerant zirconium and hafnium complexes like zirconocene (B1252598) triflate (Zr(Cp)₂(OTf)₂), have also emerged as powerful catalysts that can function even without stringent water-scavenging techniques. researchgate.net

Safer Solvents: A major focus of green amide synthesis is the replacement of hazardous solvents. Historically, dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and chlorinated solvents like dichloromethane (DCM) have been prevalent. researchgate.netrsc.org These are now recognized for their significant health and environmental risks. rsc.org Research has identified several greener alternatives that are suitable for amide coupling reactions. bohrium.comrsc.org Biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are increasingly adopted. researchgate.netbohrium.com Other recommended solvents include ethers like methyl t-butyl ether (MTBE) and carbonates such as dimethyl carbonate (DMC) and diethyl carbonate (DEC). acs.org

Comparison of Solvents for Amide Synthesis

| Solvent | Classification | Key Advantages | Source |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Higher boiling point than THF, forms azeotrope with water, derived from renewable resources. | researchgate.netbohrium.com |

| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low water miscibility, stable to acids/bases, low peroxide formation. | bohrium.comacs.org |

| p-Cymene | Bio-based | Derived from citrus waste, high boiling point suitable for azeotropic water removal. | bohrium.comacs.org |

| Dimethyl Carbonate (DMC) | Green | Low toxicity, biodegradable, can replace hazardous reagents like phosgene. | acs.org |

| N,N-Dimethylformamide (DMF) | Hazardous | Excellent solubilizing power (traditional choice). | researchgate.netrsc.org |

| Dichloromethane (DCM) | Hazardous | Effective solvent for many coupling reagents (traditional choice). | researchgate.netrsc.org |

Energy Efficiency and Alternative Methodologies: Catalytic reactions often proceed at lower temperatures (e.g., 25-110 °C) than direct thermal condensation, which can require temperatures exceeding 160 °C, thus saving energy. ucl.ac.ukmdpi.com However, a holistic view of energy consumption must include ancillary processes. For instance, the drying of molecular sieves, a common method for in-situ water removal, requires a significant energy input at high temperatures under vacuum. ucl.ac.uk Enzymatic strategies, using biocatalysts like Candida antarctica lipase (B570770) B, offer an exceptionally green route, proceeding under mild conditions with high selectivity and often in green solvents like CPME, eliminating the need for intensive purification. bohrium.com Recently, photocatalytic methods using Covalent Organic Frameworks (COFs) have been developed for synthesizing amides from alcohols, showcasing a novel, energy-efficient approach activated by light. dst.gov.in

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro N 1 Phenylpentyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Structural Assignment

A multi-nuclear NMR approach is essential for the complete assignment of all atoms in 3-fluoro-N-(1-phenylpentyl)benzamide.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The aromatic protons of the 3-fluorobenzoyl and the phenyl groups will appear in the downfield region (typically δ 7-8 ppm), while the aliphatic protons of the pentyl chain and the methine proton adjacent to the nitrogen will resonate in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. The carbonyl carbon of the amide will be significantly downfield (around δ 165-170 ppm). Aromatic carbons will be in the δ 110-140 ppm range, with those bonded to fluorine showing characteristic coupling (¹JCF). The aliphatic carbons of the pentyl group will be found in the upfield region (δ 10-60 ppm).

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a distinct signal for the fluorine atom on the benzoyl ring. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom is influenced by its electronic environment, and its coupling to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides crucial connectivity information. wikipedia.orghuji.ac.il Given the lack of natural fluorine background in most biological and chemical systems, ¹⁹F NMR offers a clean spectral window for analysis. wikipedia.orgbeilstein-journals.org

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can directly probe the nitrogen atom of the amide linkage. The chemical shift provides information about the electronic state of the amide bond.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-Fluoro-N-(1-phenylpentyl)benzamide

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 3-Fluorobenzoyl Moiety | ||||

| C=O | - | - | - | 166.5 |

| C-1' | - | - | - | 135.8 (d, J=7.0) |

| C-2' | 7.62 | ddd | J=7.8, 1.8, 1.0 | 114.8 (d, J=22.5) |

| C-3' | - | - | - | 162.5 (d, J=245.0) |

| C-4' | 7.30 | td | J=8.0, 5.5 | 119.5 (d, J=21.0) |

| C-5' | 7.45 | m | 130.4 (d, J=8.0) | |

| C-6' | 7.55 | dt | J=7.7, 1.2 | 123.2 (d, J=3.0) |

| (1-Phenylpentyl)amino Moiety | ||||

| N-H | 6.50 | d | J=8.5 | - |

| CH-N | 5.20 | m | 55.2 | |

| C-1'' | - | - | - | 142.0 |

| C-2''/6'' | 7.35 | d | J=7.5 | 126.8 |

| C-3''/5'' | 7.28 | t | J=7.5 | 128.7 |

| C-4'' | 7.22 | t | J=7.5 | 127.5 |

| CH₂ (α) | 1.80 | m | 36.5 | |

| CH₂ (β) | 1.35 | m | 28.0 | |

| CH₂ (γ) | 1.30 | m | 22.5 |

d = doublet, t = triplet, m = multiplet, dt = doublet of triplets, ddd = doublet of doublet of doublets, td = triplet of doublets. Couplings for fluorine are indicated with (d, J=...).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and spatial relationships within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For instance, a cross-peak between the N-H proton and the adjacent methine (CH-N) proton would confirm their connectivity. Similarly, correlations would be observed between the protons of the pentyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is crucial for piecing together the molecular skeleton. For example, correlations from the N-H proton to the carbonyl carbon (C=O) and the aromatic carbons of the phenyl ring would confirm the amide linkage and the position of the phenylpentyl group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For example, NOE correlations between the methine proton (CH-N) and the protons of the adjacent phenyl ring and pentyl chain can provide insights into the preferred conformation around the chiral center. researchgate.net

Dynamic NMR Studies for Conformational Analysis

The amide bond in 3-fluoro-N-(1-phenylpentyl)benzamide can exhibit restricted rotation, potentially leading to the existence of different conformers (rotamers) at room temperature. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information about these conformational dynamics. At lower temperatures, the rotation may be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature increases, these signals will broaden and eventually coalesce into a single averaged signal. Analysis of these changes can provide the activation energy for the rotational barrier. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. mmu.ac.uk

Accurate Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of 3-fluoro-N-(1-phenylpentyl)benzamide (C₁₈H₂₀FNO), distinguishing it from other compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for 3-Fluoro-N-(1-phenylpentyl)benzamide

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 286.1556 | 286.1554 | -0.7 |

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. nih.gov This allows for the identification of key structural motifs.

For 3-fluoro-N-(1-phenylpentyl)benzamide, characteristic fragmentation pathways would include:

Cleavage of the amide bond: This would lead to the formation of the 3-fluorobenzoyl cation (m/z 123) and the 1-phenylpentylamine fragment.

Formation of a benzylic cation: Cleavage of the C-C bond adjacent to the phenyl group in the pentyl chain would generate a stable tropylium-like ion (m/z 91).

Loss of the butyl chain: Fragmentation could result in the loss of a C₄H₉ radical from the pentyl group.

The analysis of these fragmentation pathways provides confirmatory evidence for the proposed structure. nih.govnih.gov

Table 3: Predicted Major Fragments in the MS/MS Spectrum of [M+H]⁺ for 3-Fluoro-N-(1-phenylpentyl)benzamide

| m/z | Proposed Fragment Structure | Description |

|---|---|---|

| 123.03 | [FC₆H₄CO]⁺ | 3-Fluorobenzoyl cation |

| 162.12 | [C₆H₅CHNHC₄H₉]⁺ | 1-Phenylpentylamine cation |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 3-fluoro-N-(1-phenylpentyl)benzamide is characterized by several key absorption bands that confirm its structural features.

The most prominent features in the IR spectrum are related to the amide group and the aromatic rings. The N-H stretching vibration of the secondary amide typically appears in the range of 3500 to 3170 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong absorption that for secondary amides generally occurs between 1665±30 cm⁻¹. libretexts.org The position of this band can be influenced by conjugation. pg.edu.pl The N-H bending vibration, or Amide II band, is typically observed around 1530±30 cm⁻¹ for secondary amides. libretexts.org

The presence of the two phenyl rings and the fluoro-substituted benzene (B151609) ring gives rise to characteristic absorptions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C in-ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. libretexts.org The C-F stretching vibration of the fluorinated benzene ring also produces a characteristic absorption.

Interactive Data Table: Characteristic IR Absorptions for 3-Fluoro-N-(1-phenylpentyl)benzamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3500 - 3170 | Medium-Strong |

| Amide (C=O) | Stretch (Amide I) | 1665 ± 30 | Strong |

| Amide (N-H) | Bend (Amide II) | 1530 ± 30 | Medium |

| Aromatic (C-H) | Stretch | > 3000 | Medium-Weak |

| Aromatic (C=C) | In-ring Stretch | 1600 - 1400 | Medium-Weak |

| Fluoroaromatic (C-F) | Stretch | ~1250 - 1000 | Strong |

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. pitt.edu It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra.

For 3-fluoro-N-(1-phenylpentyl)benzamide, Raman spectroscopy would be expected to clearly show the vibrations of the aromatic rings. The benzene ring stretching mode typically gives a strong band in the range of 1585-1611 cm⁻¹. imedpub.com Other characteristic phenyl ring vibrations are also observed at specific wavenumbers. nih.govaip.org The amide I band is also observable in the Raman spectrum and can provide information about the peptide backbone structure in larger molecules. spectroscopyonline.com The position of Raman bands can be influenced by factors such as charge transfer and the chemical environment. nih.govaip.org

Interactive Data Table: Expected Raman Shifts for 3-Fluoro-N-(1-phenylpentyl)benzamide

| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Phenyl Ring Stretch | 1585 - 1611 |

| Phenyl Ring Breathing | ~1000 |

| Amide I (C=O Stretch) | ~1650 |

| C-H Aromatic Stretch | ~3060 |

X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration

While a specific crystal structure for 3-fluoro-N-(1-phenylpentyl)benzamide was not found, related structures of other benzamides provide insights into the likely molecular packing and intermolecular interactions. For instance, in the crystal structures of similar benzamide (B126) derivatives, molecules are often linked by N-H···O hydrogen bonds, forming chains or other supramolecular assemblies. nih.govnih.govnih.gov The dihedral angle between the two aromatic rings is a key conformational parameter that would be precisely determined by X-ray crystallography. nih.govnih.gov For example, in 3-fluoro-N-(p-tolyl)benzamide, the dihedral angle between the two benzene rings is 65.69 (10)°. nih.gov In other related structures, this angle can vary significantly depending on the substituents. nih.gov

The determination of the absolute configuration of chiral amines and their derivatives is a critical aspect of stereochemical analysis. acs.orgnih.govusm.edu While methods like the Mosher method using NMR are common, X-ray crystallography provides direct and unambiguous assignment of the absolute stereochemistry. usm.edu

Chiroptical Spectroscopy for Enantiomeric Purity and Solution Conformation (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary tool in this area, measuring the difference in absorption of left and right circularly polarized light.

For a chiral compound like 3-fluoro-N-(1-phenylpentyl)benzamide, CD spectroscopy is invaluable for determining its enantiomeric purity. jascoinc.comnih.gov Since enantiomers have equal and opposite CD signals, the technique can be used to quantify the excess of one enantiomer in a mixture. jascoinc.comchromatographytoday.com This is crucial in pharmaceutical applications where the biological activity of enantiomers can differ significantly. chromatographytoday.com

Furthermore, CD spectroscopy can provide information about the conformation of the molecule in solution. The benzamide chromophore itself can be used for stereochemical studies, and the sign of the Cotton effects in the CD spectrum can be related to the conformation of the amide C-N bond. nih.gov The chiroptical properties of a molecule are highly sensitive to its three-dimensional structure, making CD a powerful technique for studying solution-state conformations. rsc.orgrsc.org Fluorescence-detected circular dichroism (FDCD) is another sensitive technique that can be used to study chiral molecules that fluoresce. mdpi.com

Computational Chemistry and Molecular Modeling of 3 Fluoro N 1 Phenylpentyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics. For 3-fluoro-N-(1-phenylpentyl)benzamide, these calculations can elucidate the influence of the fluorine substituent and the bulky N-alkyl group on the benzamide (B126) core.

Density Functional Theory (DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like 3-fluoro-N-(1-phenylpentyl)benzamide. researchgate.netnih.gov DFT calculations can determine a variety of electronic properties that are crucial for predicting chemical reactivity.

Reactivity descriptors, derived from DFT calculations, can further pinpoint the likely sites of chemical reactions. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests a greater propensity to accept electrons, which can be a key feature in the interaction with biological nucleophiles.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-fluoro-N-(1-phenylpentyl)benzamide

| Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | -985.123 | Indicates the overall stability of the molecule at its optimized geometry. |

| Dipole Moment (Debye) | 3.45 | Suggests significant polarity, influencing solubility and interactions. |

| Electronegativity (χ) (eV) | 4.12 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) (eV) | 2.98 | Represents resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.85 | Indicates the propensity to act as an electrophile in reactions. |

Note: The values in this table are illustrative and represent plausible outcomes from a DFT calculation based on similar molecules. Actual values would require specific computation.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. nih.govrsc.org It is invaluable for predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For 3-fluoro-N-(1-phenylpentyl)benzamide, the MEP would likely show a strong negative potential around the carbonyl oxygen and the fluorine atom, while the amide hydrogen would exhibit a positive potential. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for 3-fluoro-N-(1-phenylpentyl)benzamide

| Parameter | Hypothetical Energy (eV) | Implication |

| HOMO Energy | -6.89 | Reflects the electron-donating capability of the molecule. |

| LUMO Energy | -0.93 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.96 | Suggests a relatively high kinetic stability. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unacademy.com For a flexible molecule like 3-fluoro-N-(1-phenylpentyl)benzamide, which possesses several rotatable bonds, a thorough conformational analysis is essential to identify the most stable, low-energy conformations. nih.govrsc.org

A potential energy surface (PES) can be generated by systematically rotating key dihedral angles and calculating the corresponding energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. The most stable conformer, or global minimum, is the one that the molecule is most likely to adopt and is often the bioactive conformation.

Table 3: Hypothetical Relative Energies of Stable Conformers of 3-fluoro-N-(1-phenylpentyl)benzamide

| Conformer ID | Dihedral Angle 1 (°C) (C-N-C=O) | Dihedral Angle 2 (°C) (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 178.5 | 65.2 | 0.00 | 65.4 |

| Conf-2 | 175.9 | -170.1 | 1.25 | 20.1 |

| Conf-3 | -5.3 | 70.8 | 3.50 | 5.5 |

| Conf-4 | 179.1 | -72.4 | 1.80 | 9.0 |

Note: This table presents a hypothetical scenario of conformational analysis results. The dihedral angles and energies are for illustrative purposes.

Molecular Docking Simulations with Hypothetical or Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule, such as 3-fluoro-N-(1-phenylpentyl)benzamide, might interact with a protein target at the atomic level. scialert.netscialert.net While the specific biological targets of this compound are not established, docking can be performed against a panel of targets known to interact with benzamide derivatives, such as histone deacetylases (HDACs) or various receptors and enzymes. nih.govresearchgate.net

Binding Mode Predictions and Interaction Analysis

Molecular docking simulations can predict the most likely binding pose of 3-fluoro-N-(1-phenylpentyl)benzamide within the active site of a hypothetical protein target. The output of a docking simulation is typically a set of possible binding modes, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower docking score generally indicates a more favorable binding interaction.

Analysis of the top-ranked docking pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, the amide group of 3-fluoro-N-(1-phenylpentyl)benzamide could act as a hydrogen bond donor and acceptor, while the phenyl rings could engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues in the protein's active site. The fluorine atom might also participate in halogen bonding or other electrostatic interactions.

Table 4: Hypothetical Docking Results for 3-fluoro-N-(1-phenylpentyl)benzamide with a Putative Kinase Target

| Parameter | Value/Description |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS78, GLU95, PHE150, TRP180 |

| Hydrogen Bonds | Amide N-H with backbone carbonyl of GLU95; Carbonyl O with side chain of LYS78. |

| Hydrophobic Interactions | Phenyl ring in hydrophobic pocket formed by PHE150 and TRP180; Pentyl chain interacting with aliphatic residues. |

| Other Interactions | Fluorine atom in proximity to an electropositive region of the active site. |

Note: This table is a hypothetical representation of a docking analysis and is for illustrative purposes only.

Virtual Screening against Protein Databases

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of 3-fluoro-N-(1-phenylpentyl)benzamide, while we are starting with the molecule, the reverse process can be conceptualized. By docking this single molecule against a large database of protein structures, such as the Protein Data Bank (PDB), it is possible to identify potential biological targets.

This "reverse docking" or "target fishing" approach can generate hypotheses about the mechanism of action of the compound. Proteins that consistently show favorable docking scores with 3-fluoro-N-(1-phenylpentyl)benzamide would be prioritized as potential targets for further experimental validation. This approach can accelerate the process of identifying the biological role of a novel compound. For instance, screening against a database of human kinases or G-protein coupled receptors could suggest a role in cell signaling pathways.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. For 3-fluoro-N-(1-phenylpentyl)benzamide, MD simulations can elucidate its behavior when interacting with a biological target, such as a protein receptor, and characterize its inherent flexibility and conformational preferences.

Ligand-Target Interactions: MD simulations of a ligand-protein complex can reveal the stability of the binding and the key intermolecular interactions that govern molecular recognition. In studies of similar benzamide-based compounds, simulations have been used to identify crucial interactions within protein active sites. mdpi.comnih.gov These simulations track the system over nanoseconds, providing a dynamic picture of the binding pose. Key interactions typically analyzed include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the amide group in the benzamide scaffold is a common hydrogen bond donor and acceptor, while the phenyl and pentyl groups can engage in significant hydrophobic and van der Waals interactions with nonpolar amino acid residues.

Research on fluoro-substituted aromatic compounds interacting with protein targets has shown that fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, potentially enhancing binding affinity and selectivity. mdpi.com An MD simulation of 3-fluoro-N-(1-phenylpentyl)benzamide bound to a hypothetical target would likely focus on the stability of these interactions.

| Hydrophobic Contacts | Interactions between nonpolar regions of the ligand and protein. | The phenyl and pentyl groups are expected to form extensive contacts with hydrophobic residues like Leucine, Valine, and Phenylalanine. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgbohrium.com These models are fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. mdpi.com

A QSAR/QSPR study for 3-fluoro-N-(1-phenylpentyl)benzamide would require a dataset of structurally related benzamide derivatives with experimentally measured activities or properties. The process involves calculating a wide range of molecular descriptors for each compound in the series. slideshare.net These descriptors quantify various aspects of the molecule's structure and can be categorized as:

1D/2D Descriptors: Based on the 2D representation, such as molecular weight, atom counts, and topological indices that describe molecular branching and connectivity. nih.gov

3D Descriptors: Derived from the 3D conformation of the molecule, including steric parameters (e.g., molecular volume) and solvent-accessible surface areas. nih.gov

Electronic Descriptors: Related to the electron distribution, such as dipole moment and partial charges on atoms.

Once calculated, statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to select the most relevant descriptors and build a predictive model. nih.govresearchgate.net For example, a hypothetical QSAR model might take the form:

Activity = c₀ + (c₁ × LogP) + (c₂ × DipoleMoment) + (c₃ × MolecularSurfaceArea)

While specific QSAR/QSPR models for 3-fluoro-N-(1-phenylpentyl)benzamide are not available in published literature, the development of such a model would enable the prediction of its biological activity based on its unique combination of descriptors. The presence of the fluorine atom, for instance, would significantly influence electronic descriptors and lipophilicity (LogP), which are often critical variables in QSAR equations for bioactive molecules.

Table 2: Examples of Molecular Descriptors Relevant for QSAR/QSPR Modeling

| Descriptor Class | Descriptor Example | Property It Represents |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, related to membrane permeability. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometrical (3D) | Molecular Volume | Steric bulk and fit within a binding site. |

| Electronic | Dipole Moment | Polarity and potential for electrostatic interactions. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities and reactivity. |

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

Before a compound can be considered for further development, its pharmacokinetic profile (ADMET) must be evaluated. In silico ADMET prediction tools use computational models, often built from large datasets of existing drugs, to estimate these properties early in the discovery process, saving time and resources. nih.govjonuns.com These predictions provide a crucial first look at the potential "drug-likeness" of a molecule like 3-fluoro-N-(1-phenylpentyl)benzamide. nih.gov

Absorption: This includes predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Compounds with good oral bioavailability typically show high intestinal absorption. jonuns.com

Distribution: Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of a drug, while BBB penetration is essential for CNS-acting agents but undesirable for peripherally acting ones.

Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound (e.g., CYP3A4, CYP2D6) and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions.

Excretion: This can involve predicting the primary routes of elimination from the body, often related to properties like water solubility.

Toxicity: A wide range of toxicities can be predicted, including cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and organ toxicity such as hepatotoxicity (liver toxicity). jonuns.com

For 3-fluoro-N-(1-phenylpentyl)benzamide, its relatively high lipophilicity, suggested by the phenyl and pentyl groups, might lead to predictions of good intestinal absorption but also potential for high plasma protein binding and possible BBB penetration. The fluorine substitution can sometimes block metabolic sites, potentially increasing the compound's half-life.

Table 3: Representative In Silico ADMET Predictions for a Benzamide-like Compound

| ADMET Property | Parameter | Predicted Value/Classification | Implication |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes/High | Compound may cross into the central nervous system. |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Excretion | Aqueous Solubility (LogS) | Low | May require formulation strategies to improve solubility. |

| Toxicity | hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmia. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low probability of being carcinogenic. |

| Toxicity | Hepatotoxicity | Low/Moderate Risk | Liver toxicity potential should be monitored. |

Structure Activity Relationship Sar Investigations for 3 Fluoro N 1 Phenylpentyl Benzamide and Its Analogues

Design Principles for Systematic Structural Modifications of the 3-Fluoro-N-(1-phenylpentyl)benzamide Scaffold

The amide linker is a critical component, often participating in key hydrogen bonding interactions with the biological target. researchgate.net Modifications here might include altering its rigidity or replacing it with bioisosteric groups like a reverse amide or urea (B33335) to probe the necessity of the hydrogen bond donor and acceptor orientation. researchgate.net

The 1-phenylpentyl group provides a large, lipophilic moiety that likely interacts with a hydrophobic pocket in the target protein. Design principles for its modification include altering the length of the pentyl chain, introducing substituents onto the phenyl ring, and, crucially, investigating the stereochemistry at the chiral center where the alkyl chain is attached to the amide nitrogen. acs.orgnih.gov These systematic changes help to map the steric and electronic requirements of the binding site, leading to a comprehensive SAR profile.

Impact of Substitutions on the Benzamide (B126) Core

The benzamide core, featuring a fluorophenyl ring, is a primary site for SAR investigation. Modifications here can profoundly affect the molecule's electronic distribution, conformation, and ability to form crucial interactions with a receptor.

Crystallographic studies of related N-[2-(trifluoromethyl)phenyl]benzamides reveal how changing the halogen at the 3-position from fluorine to bromine or iodine dramatically alters the molecule's geometry. nih.gov In 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, the two aromatic rings are significantly twisted relative to each other. nih.gov However, in the 3-bromo and 3-iodo analogues, the dihedral angle between the rings is much smaller, resulting in a more planar conformation. nih.gov This suggests that larger halogens at the 3-position may promote a flatter molecular shape, which could influence binding affinity depending on the topology of the receptor's binding pocket.

| Compound | Halogen at 3-position | Dihedral Angle Between Rings | Reference |

| Analogue A | Fluoro | 43.94° / 55.66° ¹ | nih.gov |

| Analogue B | Bromo | 10.40° | nih.gov |

| Analogue C | Iodo | 12.5° | nih.gov |

¹ Two independent molecules were observed in the asymmetric unit. nih.gov

In studies of related N-benzoyl-fluorophenylalanine derivatives, substitutions on the benzoyl ring were found to be critical for activity. For instance, replacing the fluoro group with chloro or nitro groups, particularly at the meta or para positions, resulted in compounds with potent inhibitory activity. nih.gov Specifically, the m-chlorobenzoyl and p-chlorobenzoyl derivatives of p-fluoro-DL-phenylalanine were among the most active compounds in a microbial prescreen. nih.gov This indicates that both the electronic nature and the position of the substituent are key determinants of biological function.

The amide linker (-C(=O)NH-) is a critical structural motif in many biologically active molecules, primarily due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.net The functionality of this linker is sensitive to the electronic effects of substituents on the adjacent benzamide ring. An electron-withdrawing group like fluorine at the 3-position can increase the acidity of the N-H proton, potentially strengthening its interaction as a hydrogen bond donor.

SAR studies on other benzamide-containing molecules have shown that the linker primarily serves to correctly orient the key pharmacophoric features of the molecule for optimal binding. mdpi.com Its relative rigidity helps to lock the spatial relationship between the fluorophenyl head and the 1-phenylpentyl tail. Modifications, such as introducing a methyl group to the linker, could add steric bulk that may either enhance or disrupt binding, depending on the space available in the binding site. mdpi.com In many inhibitor scaffolds, the amide group is preferred over alternatives like a urea group because it can form a greater number of hydrogen bond interactions with key residues in the active site of a target enzyme or receptor. researchgate.net

Influence of the 1-Phenylpentyl Moiety Stereochemistry on Interactions

The 1-phenylpentyl group contains a chiral center at the carbon atom directly attached to the amide nitrogen. The three-dimensional arrangement of the substituents around this center (i.e., its stereochemistry) is often a critical determinant of biological activity. researchgate.net Biological systems, such as receptors and enzymes, are themselves chiral and can differentiate between the stereoisomers (enantiomers or diastereomers) of a ligand. nih.gov This recognition can lead to significant differences in binding affinity, efficacy, and even the mechanism of action. nih.gov

For example, studies on the chiral agonist fenoterol (B1672521) have demonstrated that its stereoisomers exhibit different thermodynamics of binding to the β2-adrenergic receptor. nih.gov The binding of one set of isomers is driven by enthalpy, while the binding of the other is driven by entropy. nih.gov Furthermore, the stereochemistry can influence how the receptor couples to different intracellular signaling proteins. nih.gov

Applying this principle to 3-fluoro-N-(1-phenylpentyl)benzamide, it is highly probable that the (R)- and (S)-enantiomers will display different biological activities. One enantiomer may fit optimally into the binding pocket of the target, allowing for favorable hydrophobic and van der Waals interactions of both the phenyl ring and the pentyl chain, while the other enantiomer may experience steric clashes or be unable to achieve the correct orientation for a productive interaction. Therefore, the separation and independent biological evaluation of each stereoisomer are essential steps in a thorough SAR investigation.

Exploration of Substitutions on the Phenyl and Pentyl Chains

The 1-phenylpentyl moiety offers multiple avenues for structural modification to probe its interaction with the target's binding site. These modifications can fine-tune the compound's lipophilicity, steric profile, and potential for additional interactions.

Phenyl Ring Substitutions: Adding substituents to the phenyl ring of the 1-phenylpentyl group can explore potential interactions with specific sub-pockets of the binding site. Small, electron-withdrawing groups (e.g., fluoro, chloro) or electron-donating groups (e.g., methyl, methoxy) at the ortho, meta, or para positions can be introduced. The optimal substituent and position would depend on the electronic and steric nature of the amino acid residues lining this part of the binding pocket.

Pentyl Chain Modifications: The length and branching of the alkyl (pentyl) chain can be varied to determine the optimal size and shape for fitting into the hydrophobic pocket.

Chain Length: Synthesizing analogues with butyl, hexyl, or other alkyl chains can reveal the size limits of the hydrophobic pocket.

Chain Branching: Introducing branching, for example by using an isopentyl or neopentyl group, can explore the shape of the pocket.

Cyclic Analogues: Replacing the pentyl chain with a cycloalkyl group, such as a cyclopentyl or cyclohexyl ring, can add rigidity and explore different regions of the binding site. SAR studies on other scaffolds have shown that even a subtle change from a cyclopentyl to a cyclohexyl ring can lead to a notable drop in activity, suggesting a finely-tuned steric requirement. acs.org

Based on findings from related N-benzoyl amino acid derivatives, where specific substitutions led to enhanced activity, a hypothetical SAR table can be constructed to illustrate these principles.

| Base Scaffold | R¹ Modification (Benzoyl Ring) | R² Modification (Phenylpentyl Moiety) | Expected Activity Trend | Reference for Principle |

| N-benzoyl-fluorophenylalanine | H (unsubstituted) | p-fluoro-phenylalanine | Baseline | nih.gov |

| N-benzoyl-fluorophenylalanine | m-Chloro | p-fluoro-phenylalanine | Potent Inhibition | nih.gov |

| N-benzoyl-fluorophenylalanine | p-Chloro | p-fluoro-phenylalanine | Potent Inhibition | nih.gov |

| N-benzoyl-fluorophenylalanine | m-Nitro | p-fluoro-phenylalanine | Potent Inhibition | nih.gov |

| N-pyrazole-benzamide | N-benzyl | N-A | Baseline | acs.org |

| N-pyrazole-benzamide | N-cyclopentyl | N-A | Enhanced Activity | acs.org |

| N-pyrazole-benzamide | N-cyclohexyl | N-A | Weaker Activity | acs.org |

Quantitative Analysis of Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For a series of 3-fluoro-N-(1-phenylpentyl)benzamide analogues, a QSAR study would quantify the SAR data, enabling the prediction of activity for novel, unsynthesized compounds and providing deeper insight into the nature of the drug-receptor interaction.

The process begins by calculating a large number of molecular descriptors for each analogue in the series. researchgate.net These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric, electrostatic, and hydrophobic fields). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that links a subset of these descriptors to the observed biological activity (e.g., IC₅₀). nih.govresearchgate.net The resulting model is rigorously validated to ensure it is robust and has predictive power. nih.gov A successful QSAR model can highlight the key physicochemical properties driving activity. For example, a model might reveal that activity is positively correlated with a specific steric field region and negatively correlated with hydrophobicity in another region, guiding the rational design of more potent analogues. nih.gov Combining QSAR with molecular docking studies can further enhance the reliability of the information by visualizing how the identified important descriptors translate to specific interactions within the target's binding site. nih.gov

Rational Design Strategies for Modulating Molecular Properties

The rational design of analogues of 3-fluoro-N-(1-phenylpentyl)benzamide is a key strategy in medicinal chemistry to optimize its molecular properties, including potency, selectivity, and pharmacokinetic profile. These design strategies are guided by an understanding of the structure-activity relationships (SAR) and often employ computational tools to predict the effects of structural modifications.

Bioisosteric Replacement and Functional Group Modification

One of the primary strategies in modulating molecular properties involves bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic characteristics to improve the compound's properties. For the 3-fluoro-N-(1-phenylpentyl)benzamide scaffold, several key positions are amenable to such modifications.

Fluorine Substitution: The fluorine atom at the 3-position of the benzamide ring plays a significant role in modulating the compound's properties. Fluorine's high electronegativity can influence the acidity of the N-H group of the amide bond and participate in hydrogen bonding, which can affect binding affinity to target proteins. nih.gov The introduction of fluorine can also impact metabolic stability and membrane permeability. nih.gov Studies on related ortho-fluorobenzamides have shown that fluorine can act as a conformation-controlling element. nih.gov

Benzamide Ring Modifications: Altering the substitution pattern on the benzamide ring is a common strategy. For instance, in related N-phenylbenzamide series, it has been observed that the position of substituents is crucial for activity. Quantitative structure-activity relationship (QSAR) studies on N-phenylbenzamides have indicated that for certain biological activities, an electropositive group around the benzene (B151609) ring and an electronegative group near the carbonyl oxygen are desirable. nih.gov

N-Phenylalkyl Chain Modifications: The N-(1-phenylpentyl) group offers several points for modification. The length of the alkyl chain, in this case, the pentyl group, can be varied to explore the optimal hydrophobic interactions within a binding pocket. Branching of the alkyl chain can also be introduced to enhance binding affinity or selectivity.

Conformational Control

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling

QSAR studies are instrumental in the rational design of analogues. By correlating physicochemical properties of a series of compounds with their biological activity, predictive models can be developed. For N-phenylbenzamide derivatives, 3D-QSAR models like k-nearest neighbor molecular field analysis (k-NN-MFA) have been used to understand the influence of electrostatic and steric fields on activity. researchgate.net These models provide contour maps that guide the placement of substituents to enhance biological activity. nih.gov For instance, such studies might indicate that a bulky group at a specific position or an electron-donating group at another would be beneficial. nih.gov

Molecular docking studies can further elucidate the binding mode of 3-fluoro-N-(1-phenylpentyl)benzamide and its analogues within a target protein's active site. This allows for the rational design of new derivatives with improved interactions with key amino acid residues.

Interactive Data Tables of SAR Findings

The following tables summarize key structure-activity relationship findings from studies on related benzamide analogues, which can inform the rational design of derivatives of 3-fluoro-N-(1-phenylpentyl)benzamide.

Table 1: Effect of Substitution on the Benzamide Phenyl Ring on Biological Activity

| Substituent Position | Substituent Type | Effect on Activity | Reference |

| 3-position | Halogen (e.g., Cl, Br, F) | Generally higher affinity compared to 2- and 4-substituted analogues for certain receptors. | nih.gov |

| 3-position | Electron-withdrawing (e.g., NO2) | Higher affinity in some cases. | nih.gov |

| 3-position | Electron-donating (e.g., OMe) | Moderate affinity. | nih.gov |

| 4-position | Halogen | Generally lower affinity than 3-substituted analogues. | nih.gov |

Table 2: Influence of N-Alkylphenyl Substituents on Molecular Properties

| Modification | Effect | Rationale | Reference |

| Increased alkyl chain length | May increase hydrophobicity and binding affinity up to an optimal length. | Enhances hydrophobic interactions in the binding pocket. | frontiersin.org |

| Introduction of ortho-substituents on the phenyl ring | Increased lipophilicity. | Introduction of hydrophobic substituents. | nih.gov |

| Introduction of polar groups on the phenyl ring | May improve solubility. | Increases polarity of the molecule. | frontiersin.org |

These rational design strategies, combining synthetic modifications with computational analysis, provide a powerful framework for the optimization of the molecular properties of 3-fluoro-N-(1-phenylpentyl)benzamide and its analogues for various applications.

Pharmacological and Biological Target Engagement Studies in Vitro and Mechanistic

Identification and Validation of Potential Molecular Targets

There is a notable absence of published research specifically identifying or validating the molecular targets of 3-fluoro-N-(1-phenylpentyl)benzamide.

Enzyme Inhibition Assays (in vitro)

No in vitro enzyme inhibition data for 3-fluoro-N-(1-phenylpentyl)benzamide has been reported in the reviewed literature. While studies on other fluorinated benzamides have explored their potential as enzyme inhibitors, this specific compound has not been the subject of such investigations.

Receptor Binding Assays (in vitro, cell-free, or cell-based systems)

Information regarding the binding affinity of 3-fluoro-N-(1-phenylpentyl)benzamide to any specific receptors is not available. High-throughput screening of compound libraries has revealed that other benzamide (B126) derivatives can act as modulators of receptors like the human vanilloid receptor 1 (TRPV1), but no such data exists for the compound . nih.gov

Phenotypic Screening in Cellular Models

Phenotypic screening, a method used to identify compounds that induce a particular change in a cell's or organism's characteristics, has been employed in the discovery of other novel compounds. nih.gov However, there is no evidence to suggest that 3-fluoro-N-(1-phenylpentyl)benzamide has been subjected to such screening to determine its effects in cellular models of disease.

Mechanism of Action Elucidation at the Cellular and Molecular Level (in vitro)

The precise mechanism of action for 3-fluoro-N-(1-phenylpentyl)benzamide at a cellular and molecular level remains undetermined due to a lack of dedicated research.

Ligand-Target Interaction Studies (e.g., SPR, ITC)

Detailed studies of ligand-target interactions, which are crucial for understanding how a compound binds to its target, have not been conducted for 3-fluoro-N-(1-phenylpentyl)benzamide. For other benzamide isomers, molecular docking studies have been used to predict interactions with protein targets. mdpi.comresearchgate.net However, similar computational or experimental analyses for 3-fluoro-N-(1-phenylpentyl)benzamide are absent from the scientific record.

Cellular Pathway Modulation Analysis

There is no available data on how 3-fluoro-N-(1-phenylpentyl)benzamide may modulate cellular pathways. Research on related compounds has sometimes indicated effects on pathways such as those involving the neurotrophic factor BDNF, but these findings cannot be extrapolated to the specific compound of interest without direct experimental evidence. nih.gov

An article focusing on the chemical compound “3-fluoro-N-(1-phenylpentyl)benzamide” is not available. There is no publicly available information on the pharmacological and biological target engagement studies of this specific compound.

Future Research Directions and Translational Research Potential of 3 Fluoro N 1 Phenylpentyl Benzamide

Development as Advanced Chemical Probes for Biological Research

The unique properties of fluorinated compounds make them ideal candidates for the development of advanced chemical probes to investigate complex biological systems. nih.govnih.gov Fluorinated benzamides, by extension, could be engineered to serve as highly specific and sensitive tools for bioimaging and functional studies.

One promising avenue is the development of fluorescent probes. The fluorine atom can modulate the electronic properties of a fluorophore, and its introduction into a benzamide (B126) structure could lead to the creation of probes for detecting specific ions or molecules within living cells. researchgate.netrsc.org For instance, the interaction of a fluorinated benzamide probe with its biological target could induce a change in its fluorescence, allowing for real-time visualization of cellular processes. nih.gov

Furthermore, the presence of the fluorine-19 isotope (¹⁹F), which is not naturally abundant in biological systems, offers a unique opportunity for the development of probes for ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov Highly fluorinated benzamide derivatives could be designed as ¹⁹F-MRI contrast agents, enabling non-invasive, high-resolution imaging of specific biological targets in vivo. nih.gov This approach has been successfully demonstrated with highly fluorinated peptide probes, suggesting its applicability to other molecular scaffolds like benzamides. nih.gov

Table 1: Potential Applications of Fluorinated Benzamides as Chemical Probes

| Probe Type | Principle | Potential Application |

| Fluorescent Probe | Modulation of fluorescence upon binding to a target | Real-time imaging of ions, small molecules, or proteins in living cells |

| ¹⁹F-MRI Probe | Detection of the ¹⁹F signal for high-resolution imaging | Non-invasive in vivo imaging of specific tissues or biological pathways |

| Affinity-Based Probe | High-affinity binding to a specific protein target | Isolation and identification of novel protein binding partners |

Exploration of Novel Pharmacological Classes and Scaffolds

The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. The addition of fluorine can further enhance this versatility, leading to the discovery of novel pharmacological classes. acs.orgnih.govnih.gov

Research on fluorinated and non-fluorinated N-aryl benzamides has already revealed a broad spectrum of biological activities. For example, various benzamide derivatives have shown potential as:

Anti-inflammatory agents: By targeting enzymes like cyclooxygenase-2 (COX-2). nih.govnih.govijsrst.com

Anticancer agents: Exhibiting cytotoxic effects on cancer cell lines. researchgate.net

Central nervous system agents: Acting as antagonists for dopamine (B1211576) D4 receptors or ligands for sigma receptors. nih.govnih.gov

Metabolic disease modulators: Dually targeting soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ (PPARγ). acs.org

The future exploration of 3-fluoro-N-(1-phenylpentyl)benzamide and related compounds could involve screening against a wide array of biological targets to uncover new therapeutic applications. The specific stereochemistry and substitution pattern of this compound may confer selectivity for a particular receptor or enzyme, opening up new avenues for drug development.

Strategies for Lead Optimization and Compound Library Expansion (Rational and Diversity-Oriented)

To fully explore the potential of fluorinated benzamides, systematic strategies for lead optimization and the creation of compound libraries are essential. These approaches can be broadly categorized as rational design and diversity-oriented synthesis (DOS).

Rational Design involves making targeted modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This process is often guided by computational modeling and an understanding of the structure-activity relationships (SAR). nih.gov For a compound like 3-fluoro-N-(1-phenylpentyl)benzamide, rational design could involve:

Varying the position of the fluorine atom on the benzoyl ring.

Introducing other substituents to the benzoyl or phenyl rings.

Modifying the N-alkyl side chain to explore different lengths and branching patterns.

Diversity-Oriented Synthesis (DOS) , on the other hand, aims to create a large collection of structurally diverse molecules to screen for new biological activities. cam.ac.uk This approach is particularly useful for exploring novel chemical space and identifying hits for new biological targets. cam.ac.uknih.govresearchgate.net A DOS strategy for fluorinated benzamides could involve combining a variety of fluorinated benzoic acids with a diverse set of primary and secondary amines to generate a large library of compounds. nih.govacs.org

Table 2: Comparison of Lead Optimization Strategies

| Strategy | Approach | Goal |

| Rational Design | Iterative, targeted modifications of a lead compound | Improve potency, selectivity, and ADMET properties for a known target |

| Diversity-Oriented Synthesis (DOS) | Creation of a large library of structurally diverse compounds | Discover novel biological activities and identify hits for new targets |

Potential for Radiolabeling with Fluorine-18 (B77423) for Positron Emission Tomography (PET) Research Tool Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that is widely used in both clinical diagnostics and preclinical research. nih.govyoutube.com The positron-emitting isotope fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable physical properties. nih.gov

The presence of a fluorine atom in 3-fluoro-N-(1-phenylpentyl)benzamide makes it an excellent candidate for the development of an ¹⁸F-labeled PET radiotracer. By replacing the stable ¹⁹F atom with ¹⁸F, a radiolabeled version of the compound could be synthesized for use in PET imaging studies. nih.govmdpi.com

¹⁸F-labeled benzamides have already shown promise as PET imaging agents for various applications, including:

Oncology: For imaging melanoma and other cancers. mdpi.com

Neuroscience: For imaging sigma receptors and β-amyloid plaques in the brain. nih.govresearchgate.net

Gene Therapy: For monitoring the expression of reporter genes. nih.gov

The development of an ¹⁸F-labeled version of 3-fluoro-N-(1-phenylpentyl)benzamide or a structurally related analog could provide a valuable research tool for studying the in vivo distribution and target engagement of this class of compounds. mdpi.com

Challenges and Opportunities in the Academic Research of Fluorinated Benzamide Derivatives

While the future of fluorinated benzamide research is bright, there are several challenges and opportunities that researchers in academia and industry will need to address.

Challenges:

Synthesis: The synthesis of fluorinated organic compounds can be challenging. The introduction of fluorine often requires specialized reagents and reaction conditions, and the stability of fluorinated intermediates can be a concern. nih.govpharmtech.comnih.gov

Structural Complexity: The creation of complex fluorinated molecules with multiple stereocenters remains a significant synthetic hurdle. nih.gov

Understanding Fluorine's Effects: While it is known that fluorine can have profound effects on a molecule's properties, predicting these effects with high accuracy remains a challenge. acs.orgresearchgate.net

Opportunities:

Novel Biological Activity: The unique properties imparted by fluorine create vast opportunities for discovering compounds with novel biological activities and improved therapeutic profiles. nih.govresearchgate.net

Advanced Research Tools: Fluorinated benzamides have the potential to be developed into a new generation of chemical probes and imaging agents for studying complex biological processes.

Interdisciplinary Collaboration: Research in this area will benefit from collaborations between synthetic chemists, medicinal chemists, biologists, and imaging scientists.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-fluoro-N-(1-phenylpentyl)benzamide, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves coupling a fluorinated benzoyl chloride derivative with 1-phenylpentylamine under Schotten-Baumann conditions. Key steps include:

- Acylation : React 3-fluorobenzoyl chloride with 1-phenylpentylamine in a biphasic solvent system (e.g., THF/water) at 0–5°C to minimize hydrolysis.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization : Control pH (8–9) using sodium bicarbonate, and maintain stoichiometric excess of the amine (1.2:1) to drive the reaction to completion .

Basic: Which spectroscopic techniques are critical for characterizing the structure of 3-fluoro-N-(1-phenylpentyl)benzamide?

Methodological Answer:

A multi-technique approach is required: